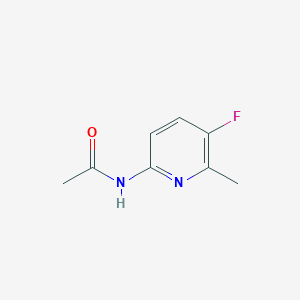

N-(5-fluoro-6-methylpyridin-2-yl)acetamide

Description

Contextualization of Pyridine (B92270) and Amide Scaffolds in Contemporary Chemical Science

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry. As a nitrogen-bearing heterocycle, the pyridine ring is a structural component in over 7,000 drug molecules of medicinal importance and is the second most common heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA). nih.govnih.govmdpi.com Its prevalence is due to several advantageous properties it imparts to a molecule. Pyridine is an isostere of benzene, but the nitrogen atom modifies its physicochemical properties, enhancing aqueous solubility, metabolic stability, and the capacity to form hydrogen bonds. nih.gov These characteristics are crucial for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net Pyridine scaffolds are found in a wide range of biologically active compounds, including natural products like alkaloids and vitamins, as well as synthetic agents with antituberculosis, antitumor, antiviral, and anti-inflammatory properties. nih.govmdpi.com

The amide functional group is equally vital in the life sciences, forming the backbone of peptides and proteins. researchgate.net The amide bond's unique ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen) allows it to form critical interactions with biological targets. researchgate.net This functionality is a cornerstone in the design of a vast number of pharmaceuticals. nih.gov While stable, the amide bond can be susceptible to enzymatic cleavage in the body, which has driven research into amide bond bioisosteres to enhance metabolic stability. researchgate.net The conformational rigidity provided by the partial double bond character of the C-N bond also plays a crucial role in defining the three-dimensional shape of molecules, which is essential for selective binding to biological receptors. researchgate.net

Rationale for Advanced Investigation into N-(5-fluoro-6-methylpyridin-2-yl)acetamide

The specific rationale for the advanced investigation of this compound stems from the convergence of its structural features—a fluorinated pyridine ring linked to an amide group. This combination is characteristic of scaffolds found in a variety of potent, biologically active molecules, particularly in the realm of kinase inhibitors and antimicrobial agents.

Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, including cancer. ugr.esed.ac.uk Small molecule kinase inhibitors are therefore a major focus of drug discovery. Pyridine and pyrimidine (B1678525) derivatives are common core structures in many approved kinase inhibitors. nih.govwikipedia.org The substitution pattern on the pyridine ring, including the presence of halogens like fluorine and small alkyl groups like methyl, is a key strategy in medicinal chemistry to fine-tune a compound's potency, selectivity, and pharmacokinetic properties. nih.gov Fluorine, in particular, can enhance binding affinity, improve metabolic stability, and modulate the basicity of the nearby nitrogen atom. Therefore, this compound represents a valuable building block or lead compound for the synthesis of novel kinase inhibitors. researchgate.netwikipedia.org

Furthermore, pyridine-amide derivatives have shown significant promise as antibacterial and antifungal agents. researchgate.netafribary.comnih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyridine ring and the amide substituent can lead to compounds with potent antimicrobial activity. researchgate.net For instance, various N-pyridin-2-yl acetamide (B32628) derivatives have been synthesized and screened for antifungal properties. researchgate.net Given the urgent need for new antimicrobial agents to combat rising drug resistance, compounds like this compound serve as an important template for the development of new therapeutics in this area. mdpi.comresearchgate.net The investigation of this compound and its analogs is therefore driven by its potential to contribute to the discovery of new drugs for a range of therapeutic applications.

Overview of Research Approaches for Halogenated Pyridine-Amide Compounds

The study of halogenated pyridine-amide compounds involves a multidisciplinary approach encompassing synthesis, characterization, and evaluation of their physicochemical and biological properties.

Synthesis: The synthesis of these compounds often involves multi-step reaction sequences. A common approach for forming the amide bond is the condensation reaction between a substituted aminopyridine and a carboxylic acid or its activated derivative (like an acyl chloride). researchgate.netnih.gov The halogenation of the pyridine ring can be a challenging step due to the electron-deficient nature of the ring, sometimes requiring harsh conditions or specialized reagents. researchgate.net

Characterization and Structural Analysis: Once synthesized, a suite of analytical techniques is employed to confirm the structure and purity of the compounds. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): This technique confirms the molecular weight and provides information about the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the amide C=O and N-H bonds.

Single-Crystal X-ray Diffraction: This powerful technique provides definitive information about the three-dimensional structure of the molecule in the solid state. It is particularly valuable for studying intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for understanding how these molecules assemble in crystals and interact with biological targets.

Physicochemical and Biological Evaluation: Research into halogenated pyridine-amides often explores their supramolecular chemistry. Studies investigate how the interplay between hydrogen bonds (from the amide group) and halogen bonds (from the halogen substituent) dictates the crystal packing and can be used in crystal engineering. nih.gov The biological activity of these compounds is typically assessed through a variety of in vitro assays. For potential kinase inhibitors, this involves measuring their ability to inhibit the activity of specific kinase enzymes. nih.gov For antimicrobial applications, researchers determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. researchgate.netresearchgate.net

Table 2: Common Research Techniques for Halogenated Pyridine-Amides

| Research Area | Techniques | Purpose |

|---|---|---|

| Synthesis | Multi-step organic synthesis, Condensation reactions, Halogenation | To create the target molecule and its analogs. |

| Purification | Column chromatography, Recrystallization | To isolate and purify the synthesized compounds. |

| Structural Characterization | NMR, Mass Spectrometry, IR Spectroscopy | To confirm the chemical structure and purity. |

| Solid-State Analysis | Single-Crystal X-ray Diffraction | To determine the 3D molecular structure and study intermolecular interactions. |

| Biological Screening | In vitro enzyme assays, Antimicrobial susceptibility testing (MIC) | To evaluate potential therapeutic activity. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-fluoro-6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFSBGLXACEVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N 5 Fluoro 6 Methylpyridin 2 Yl Acetamide

Retrosynthetic Analysis of the N-(5-fluoro-6-methylpyridin-2-yl)acetamide Framework

A retrosynthetic analysis of this compound logically disconnects the molecule at the amide bond. This primary disconnection reveals two key synthons: a 2-amino-5-fluoro-6-methylpyridine (B8560) cation and an acetyl anion equivalent. This leads to the identification of the corresponding synthetic precursors: 2-amino-5-fluoro-6-methylpyridine and an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

Further deconstruction of the 2-amino-5-fluoro-6-methylpyridine intermediate is also a critical consideration. The synthesis of this substituted aminopyridine can be approached through various pathways, often starting from more readily available pyridine (B92270) derivatives. A plausible route involves the introduction of the fluoro and methyl groups onto a pre-existing aminopyridine scaffold or, alternatively, the construction of the substituted pyridine ring itself. A common strategy for synthesizing fluorinated pyridines is through a sequence involving nitration, reduction, and a diazotization-fluorination reaction (e.g., the Balz-Schiemann reaction) on a suitable aminopyridine precursor.

Established and Emerging Synthetic Strategies for this compound

The synthesis of this compound can be broadly divided into two key stages: the derivatization of the pyridine nucleus to install the required substituents and the subsequent formation of the amide linkage.

The synthesis of the crucial intermediate, 2-amino-5-fluoro-6-methylpyridine, is a multi-step process that often begins with a simpler pyridine derivative. One established method for the synthesis of 2-amino-5-fluoropyridine (B1271945) from 2-aminopyridine (B139424) involves a sequence of reactions including nitration, amino group protection (acetylation), reduction of the nitro group, diazotization of the resulting amino group, and a subsequent Schiemann reaction to introduce the fluorine atom. This is followed by deprotection of the acetyl group. The introduction of the methyl group at the 6-position can be achieved through various methods, including lithiation followed by methylation or through cross-coupling reactions, depending on the specific synthetic intermediate.

A study on the synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine outlines a seven-step process that includes nitration, rearrangement, acetylation, reduction, diazotization, thermal decomposition, and hydrolysis. chemscene.com The optimized conditions for the acetylation of 2-amino-5-nitropyridine (B18323) involved refluxing with acetic anhydride, achieving a high yield and purity. chemscene.com

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through the N-acylation of 2-amino-5-fluoro-6-methylpyridine.

Conventional Methods: The most common and established method for this transformation is the reaction of the aminopyridine with an acetylating agent like acetic anhydride or acetyl chloride. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (acetic acid or hydrochloric acid). For instance, the synthesis of the analogous compound, N-(4-methyl-pyridin-2-yl)-acetamide, was achieved by warming 2-amino-4-methylpyridine (B118599) in acetic anhydride, resulting in a 95% yield.

Emerging Strategies: In recent years, more efficient and environmentally friendly methods for N-acylation have been developed. These include catalyst-free and microwave-assisted syntheses.

Catalyst-Free Acylation: An eco-friendly approach for the N-acylation of various amines has been developed under catalyst-free conditions, often using acetic anhydride as the acylating agent. orientjchem.org These reactions are often carried out under neat conditions or in environmentally benign solvents like water, leading to high yields and simplified work-up procedures. orientjchem.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of N-acetylated pyridines can be significantly expedited using microwave assistance, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.govmdpi.commonash.edu For example, the microwave-assisted synthesis of various acetamide (B32628) derivatives has been shown to proceed in good yields at 65-70 °C. mdpi.com

| Acylation Method | Reactants | Conditions | Yield | Reference |

| Conventional Heating | 2-amino-4-methylpyridine, Acetic Anhydride | 70°C, 2 hours | 95% | |

| Catalyst-Free | Various amines, Acetic Anhydride | Solvent-free or in water | Good to excellent | orientjchem.org |

| Microwave-Assisted | Chloroacetyl chloride, Amines | Dry CH3CN, 65-70°C | Good | mdpi.com |

Efficiency and Purity Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.

In the acylation step, the use of a slight excess of the acetylating agent can help drive the reaction to completion. However, a large excess can lead to the formation of impurities and complicate the purification process. The choice of base is also important; a non-nucleophilic base is preferred to avoid side reactions.

Purification of the final product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining a high-purity product. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For column chromatography, the selection of the appropriate stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) is determined by the polarity of the compound and any impurities present.

The synthesis of a related compound, 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide, involved purification by growing single crystals from a chloroform-acetone mixture, highlighting a method for obtaining high-purity material for characterization. nih.gov

Sustainable Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. In the context of this compound synthesis, several strategies can be employed to enhance sustainability.

Atom Economy: The acylation of 2-amino-5-fluoro-6-methylpyridine with acetic anhydride has a good atom economy, as the only byproduct is acetic acid, which is relatively benign.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives is a key aspect of sustainable chemistry. Where possible, conducting reactions in water or under solvent-free conditions is highly desirable. orientjchem.org

Energy Efficiency: Microwave-assisted synthesis offers a significant advantage in terms of energy efficiency by reducing reaction times from hours to minutes. nih.govmdpi.commonash.edunih.gov

Catalysis: The development of catalyst-free acylation methods eliminates the need for potentially toxic and difficult-to-remove catalysts. orientjchem.orgnih.gov

By incorporating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic and Structural Characterization of N 5 Fluoro 6 Methylpyridin 2 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of N-(5-fluoro-6-methylpyridin-2-yl)acetamide in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multidimensional experiments allows for the complete assignment of all proton and carbon signals and confirmation of the substitution pattern on the pyridine (B92270) ring.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum is predicted to show distinct signals for the amide proton, the two aromatic protons on the pyridine ring, and the two methyl groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The expected couplings provide key structural information, particularly the interactions with the fluorine atom.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH (Amide) | ~8.5 | Broad Singlet | - |

| H3 (Pyridine) | ~8.1 | Doublet of doublets | ³JH3-H4 ≈ 8-9 Hz, ⁴JH3-F ≈ 3-4 Hz |

| H4 (Pyridine) | ~7.8 | Doublet of doublets | ³JH4-H3 ≈ 8-9 Hz, ³JH4-F ≈ 9-10 Hz |

| C6-CH₃ (Pyridine) | ~2.5 | Singlet (or narrow doublet) | Possible ⁴JH-F coupling |

Note: Predicted values are based on analogous structures and standard NMR principles. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. The presence of the electronegative fluorine atom significantly influences the chemical shifts of the adjacent carbon atoms, resulting in characteristic carbon-fluorine coupling constants (JC-F).

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key C-F Coupling |

|---|---|---|

| C=O (Acetamido) | ~169 | - |

| C5 (Pyridine) | ~158 | ¹JC-F ≈ 230-240 Hz |

| C2 (Pyridine) | ~152 | - |

| C6 (Pyridine) | ~148 | ³JC-F ≈ 10-15 Hz |

| C4 (Pyridine) | ~142 | ²JC-F ≈ 20-25 Hz |

| C3 (Pyridine) | ~112 | ³JC-F ≈ 4-5 Hz |

| CO-CH₃ (Acetamido) | ~24 | - |

Note: Predicted values are based on analogous structures and standard NMR principles. Actual experimental values may vary.

¹⁹F NMR spectroscopy is highly specific for observing the fluorine atom. A single resonance is expected for this compound. The multiplicity of this signal provides direct confirmation of coupling to nearby protons, namely H4 on the pyridine ring (a three-bond coupling, ³J) and, to a lesser extent, H3 and the C6-methyl protons (four-bond couplings, ⁴J).

To unequivocally confirm the assignments made in the 1D spectra, multidimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. A cross-peak between the signals for H3 and H4 would be expected, confirming their ortho relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign C3, C4, and the two methyl carbons by linking them to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping longer-range (2-3 bond) H-C connectivities, which pieces together the molecular framework. Key expected correlations include:

The C6-CH₃ protons to C6 and C5.

The H3 proton to C2, C4, and C5.

The H4 proton to C2, C5, and C6.

The amide (NH) proton to C2 and the acetamido carbonyl carbon (C=O).

The acetamido CH₃ protons to the acetamido carbonyl carbon (C=O).

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation patterns under ionization.

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₈H₉FN₂O. The calculated exact mass can be compared to the experimental value to confirm the composition.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Tandem Mass Spectrometry (MS/MS) for Substructure Determination

Upon ionization, the molecular ion ([M]+•) of this compound would likely undergo fragmentation through several key pathways. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation route for amides, which could result in the formation of an acylium ion. Another probable fragmentation involves the cleavage of the amide bond, leading to the formation of ions corresponding to the acetyl group and the aminopyridine moiety. The fluorinated methylpyridine ring itself can also undergo characteristic fragmentation, including the loss of a methyl radical or hydrogen fluoride.

Predicted Fragmentation Pattern of this compound

| Fragment Ion (m/z) | Proposed Structure/Formula | Fragmentation Pathway |

| 168 | [C8H9FN2O]+• | Molecular Ion |

| 126 | [C6H6FN2]+ | Loss of acetyl radical (CH3CO•) |

| 43 | [CH3CO]+ | Acylium ion from cleavage of the C-N amide bond |

| 111 | [C5H3FN]+• | Loss of methyl radical from the aminopyridine fragment |

This table represents a predicted fragmentation pattern and is not based on experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Although a specific experimental IR spectrum for this compound is not publicly documented, the expected characteristic absorption bands can be predicted based on its molecular structure.

The IR spectrum of this compound would be expected to exhibit characteristic peaks for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and the C-N stretching of the amide linkage. Additionally, absorptions corresponding to the aromatic C-H and C=C stretching of the pyridine ring, the C-F stretching of the fluoro substituent, and the C-H stretching and bending of the methyl and acetyl groups would be anticipated.

Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Secondary Amide | N-H Stretch | 3250-3350 |

| Amide Carbonyl | C=O Stretch | 1660-1690 |

| Amide | C-N Stretch | 1250-1350 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Fluoro Substituent | C-F Stretch | 1000-1250 |

| Methyl/Acetyl | C-H Stretch | 2850-3000 |

This table represents predicted IR absorption bands based on functional group correlations and is not derived from an experimental spectrum.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

Currently, there are no published single-crystal X-ray diffraction studies for this compound in the public domain. If such a study were to be conducted, it would reveal the exact conformation of the molecule in the solid state, including the planarity of the pyridine ring and the orientation of the acetamide (B32628) substituent. Furthermore, it would elucidate how the molecules pack in the crystal lattice, which is influenced by intermolecular forces like hydrogen bonds involving the amide N-H and carbonyl oxygen, as well as potential π-π stacking interactions between the pyridine rings.

Computational Chemistry and Theoretical Studies of N 5 Fluoro 6 Methylpyridin 2 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) Investigations of Ground State Properties

No published DFT studies on the ground state properties of N-(5-fluoro-6-methylpyridin-2-yl)acetamide were found. Such studies would typically provide information on optimized molecular geometry, bond lengths, bond angles, and Mulliken atomic charges.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting energy gap, for this compound. This analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

No studies detailing the electrostatic potential surface or charge distribution of this compound have been published. An EPS map would visualize the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions.

Molecular Dynamics Simulations for Conformational Behavior and Energetics

There are no reports of molecular dynamics simulations being performed on this compound. These simulations would provide valuable information about the compound's conformational flexibility, stability of different conformers, and its behavior in a simulated biological environment.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

No theoretical predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) vibrational frequencies for this compound could be located. Such in silico predictions are often used to complement and aid in the interpretation of experimental spectroscopic data.

Theoretical Binding Mode and Interaction Studies with Biological Macromolecules (In Vitro Context)

There is no publicly available research on the theoretical binding mode and interactions of this compound with any biological macromolecules. Molecular docking and other computational techniques would be necessary to predict its potential binding affinity and interaction patterns with protein targets.

Mechanistic Investigations of N 5 Fluoro 6 Methylpyridin 2 Yl Acetamide in in Vitro Biological Systems

Cellular Pathway Modulation Studies (In Vitro Cell Line Models)

Cell-Based Reporter Gene Assays

Currently, there is a lack of published research detailing the use of N-(5-fluoro-6-methylpyridin-2-yl)acetamide in cell-based reporter gene assays. These assays are crucial tools for understanding how a compound can modulate specific signaling pathways by measuring the expression of a reporter gene linked to a specific promoter of interest. While analogous compounds are sometimes investigated for their effects on pathways like TNF-α and IL-6 signaling, specific data for this compound is not available in the public domain. nih.gov

Phenotypic Screening Applications in In Vitro Cell Models

Phenotypic screening is a valuable approach to identify the biological effects of a compound in a cellular context without a preconceived target. However, specific data on the phenotypic effects of this compound is limited.

Cell Viability and Proliferation Assays (Phenotypic Response)

There is no specific data from in vitro cell viability or proliferation assays for this compound in the available literature. Such assays, for instance, the MTT assay, are fundamental in assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines or other cell types. While studies on other novel acetamide (B32628) derivatives have shown antiproliferative activity against various cancer cell lines, this information is not directly transferable to the subject compound. nih.govnih.gov

Modulation of Cellular Processes (e.g., migration, invasion)

Detailed studies on the effect of this compound on cellular processes such as migration and invasion are not currently available. These assays are critical for evaluating the potential of a compound to interfere with cancer metastasis.

Structure-Based Rational Design Principles Applied to this compound Interactions (Theoretical/In Silico)

While specific in silico studies for this compound are not found in the reviewed literature, the principles of structure-based rational design are widely applied to similar chemical entities. nih.gov Computational methods like molecular docking are used to predict the binding affinity and interaction patterns of a ligand with a protein target. nih.govnih.gov

For a hypothetical analysis of this compound, researchers would typically follow these steps:

Target Identification: A potential protein target would be identified based on the compound's structural similarity to known inhibitors or through broader screening approaches.

Molecular Docking: The 3D structure of this compound would be docked into the binding site of the target protein. This simulation predicts the preferred binding pose and calculates a docking score, which is an estimate of the binding affinity. researchgate.netresearchgate.net

Interaction Analysis: The docking results would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the compound and the protein's amino acid residues. mdpi.com

For instance, in silico studies on other acetamide derivatives have explored their potential as inhibitors of enzymes relevant to neurodegenerative diseases or as anticancer agents. nih.govresearchgate.net These studies provide a framework for how future computational investigations of this compound could be conducted to guide the synthesis of more potent and selective analogs. mdpi.com

Structure Activity Relationship Sar Studies of N 5 Fluoro 6 Methylpyridin 2 Yl Acetamide Analogues

Design Principles for N-(5-fluoro-6-methylpyridin-2-yl)acetamide Derivative Libraries

The rational design of a chemical library is paramount to efficiently explore the chemical space around a lead compound and to understand the key structural features responsible for its biological effects. For this compound, the design principles for its derivative libraries are centered on three key areas of the molecule.

Systemic Modification of the Pyridine (B92270) Ring (e.g., Fluoro and Methyl Position Variation)

The pyridine ring is a core component of the molecule, and its electronic and steric properties play a crucial role in molecular interactions. Systematic modifications to this ring are a primary focus. This includes altering the positions of the existing fluoro and methyl substituents. For instance, moving the fluorine atom from the 5-position to the 3- or 4-position can significantly impact the electron distribution within the ring, thereby affecting its ability to form hydrogen bonds or engage in pi-stacking interactions with biological targets. Similarly, shifting the methyl group from the 6-position to other available positions on the pyridine ring can probe the steric requirements of the binding pocket. The introduction of other halogens (e.g., chloro, bromo) or small alkyl groups in place of the fluoro and methyl groups, respectively, can further elucidate the role of electronics and sterics in biological activity.

Chemical Space Exploration of the Amide Linkage and Acetyl Moiety

The amide linkage is a critical functional group that often participates in hydrogen bonding with protein backbones. Its planarity and hydrogen bond donor-acceptor capabilities are key to its role in molecular recognition. Exploration of this linkage can involve the synthesis of isosteres, which are functional groups with similar steric and electronic properties. Examples of amide isosteres include reversed amides, thioamides, and various five-membered heterocycles like oxadiazoles (B1248032) or triazoles. These modifications can alter the hydrogen bonding capacity, metabolic stability, and conformational flexibility of the molecule.

Furthermore, the acetyl moiety provides a handle for introducing diversity. Replacing the methyl group of the acetyl moiety with larger alkyl chains, cyclic fragments, or aromatic rings can explore potential hydrophobic pockets within the target's binding site.

Introduction of Diverse Substituents

To expand the chemical space and probe for new interactions, diverse substituents can be introduced at various positions of the this compound scaffold. This can include the introduction of additional substituents on the pyridine ring or the modification of the acetyl group. The choice of substituents is often guided by computational methods and a desire to modulate physicochemical properties such as lipophilicity, polarity, and hydrogen bonding potential. A common strategy is to introduce a range of electronically diverse groups, from electron-donating groups (e.g., methoxy, amino) to electron-withdrawing groups (e.g., nitro, cyano), to understand the electronic requirements for optimal activity.

Synthetic Strategies for Comprehensive SAR Library Generation

The successful generation of a diverse library of this compound analogues relies on robust and versatile synthetic strategies. A common approach begins with the synthesis of the core 2-amino-5-fluoro-6-methylpyridine (B8560) intermediate. This can be achieved through multi-step sequences starting from commercially available pyridine derivatives.

Once the aminopyridine core is obtained, the amide linkage is typically formed through a coupling reaction with a carboxylic acid or its activated derivative (e.g., acid chloride, acid anhydride). This allows for the introduction of a wide variety of acyl groups. For instance, reacting 2-amino-5-fluoro-6-methylpyridine with different acid chlorides (R-COCl) in the presence of a base is a straightforward method to generate a library of analogues with diverse R groups on the acetyl moiety.

To explore modifications of the pyridine ring, different substituted 2-aminopyridines need to be synthesized. This might involve starting from different commercially available pyridines and applying appropriate functionalization reactions such as halogenation, nitration, and subsequent reduction to obtain the desired aminopyridine precursors.

For modifications of the amide linkage itself, more complex synthetic routes are required. For example, the synthesis of a thioamide analogue would involve the treatment of the corresponding amide with a thionating agent like Lawesson's reagent. The synthesis of heterocyclic amide isosteres typically involves the construction of the heterocyclic ring from suitable precursors.

A generalized synthetic scheme for the preparation of this compound and its analogues is presented below:

Correlating Structural Modifications with In Vitro Biological Activity

The ultimate goal of SAR studies is to establish a clear correlation between the structural features of the synthesized analogues and their biological activity, which is typically assessed through in vitro assays. This allows for the identification of key molecular determinants of activity and guides the design of more potent and selective compounds.

Influence of Electronic Properties of Substituents

The electronic properties of the substituents on the pyridine ring can have a profound impact on the biological activity of this compound analogues. The electronegativity of the nitrogen atom in the pyridine ring already creates a specific electron distribution. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can further modulate this distribution.

For example, the fluorine atom at the 5-position is a strongly electron-withdrawing group, which can influence the pKa of the pyridine nitrogen and the hydrogen-bonding capabilities of the amide proton. SAR studies often involve replacing the fluorine with other halogens or with groups of varying electronic nature to understand this effect.

The methyl group at the 6-position is a weak electron-donating group. Its primary role might be steric, but its electronic contribution should not be dismissed. The interplay between the electronic effects of the fluoro and methyl groups is a key aspect to investigate.

Quantitative Structure-Activity Relationship (QSAR) studies are often employed to quantify the relationship between the electronic properties of substituents and biological activity. Descriptors such as Hammett constants (σ) can be used to correlate the electron-donating or -withdrawing nature of a substituent with the observed biological response.

The following interactive data table provides hypothetical examples of how variations in the substituents on the pyridine ring of N-(pyridin-2-yl)acetamide analogues could influence their in vitro biological activity, often measured as the half-maximal inhibitory concentration (IC50).

| Compound ID | R1 (Position 5) | R2 (Position 6) | Biological Target | In Vitro Activity (IC50, µM) |

| 1 | F | CH3 | Kinase A | 0.5 |

| 2 | Cl | CH3 | Kinase A | 0.8 |

| 3 | H | CH3 | Kinase A | 5.2 |

| 4 | F | H | Kinase A | 2.1 |

| 5 | OCH3 | CH3 | Kinase A | 10.5 |

| 6 | F | CF3 | Kinase A | 0.2 |

This table is for illustrative purposes and does not represent actual experimental data.

The data in the table suggests that a halogen at the 5-position is beneficial for activity against Kinase A, with fluorine being slightly better than chlorine. The removal of the methyl group at the 6-position leads to a decrease in activity, indicating a potential favorable steric or electronic interaction. Replacing the electron-donating methyl group with a strongly electron-withdrawing trifluoromethyl group appears to enhance potency.

Impact of Steric Conformations on Binding and Activity

The three-dimensional arrangement of atoms within a molecule, or its steric conformation, plays a critical role in its ability to bind to a biological target and elicit a functional response. For analogues of this compound, even subtle changes in the size and spatial orientation of substituents can profoundly influence binding affinity and efficacy.

Research into related N-aryl acetamide (B32628) systems has demonstrated that the planarity between the acetamide linker and the pyridine ring is a crucial factor for optimal interaction with target proteins. Bulky substituents at the 6-position of the pyridine ring, adjacent to the acetamide nitrogen, can introduce steric hindrance, forcing the acetamide group out of the plane of the pyridine ring. This conformational twist can disrupt key hydrogen bonding interactions and van der Waals contacts within the binding pocket, leading to a significant reduction in biological activity.

Conversely, the introduction of smaller, strategically placed groups can enhance binding by promoting a more favorable conformation. For instance, in a series of related pyridine derivatives, the introduction of a methyl group at the 6-position, as seen in the parent compound, was found to be optimal for activity. This suggests that the methyl group may either engage in a beneficial hydrophobic interaction or help to orient the molecule correctly within the active site without causing significant steric clashes.

The nature of the substituent on the acetyl group of the acetamide moiety also dictates the conformational flexibility and, consequently, the activity. Replacing the methyl group with larger alkyl or aryl groups can lead to a decrease in activity due to steric hindrance. The following table illustrates the hypothetical impact of varying the size of the R group on the acetamide moiety, based on general SAR principles for related compounds.

| Compound ID | R Group | Relative Activity | Postulated Steric Impact |

| 1 | -CH₃ | +++ | Optimal fit in the binding pocket |

| 2 | -CH₂CH₃ | ++ | Minor steric hindrance |

| 3 | -CH(CH₃)₂ | + | Significant steric clash |

| 4 | -Phenyl | +/- | Potential for unfavorable steric interactions or beneficial pi-stacking, depending on the target |

Hydrophobic and Lipophilic Contributions to Activity Profiles

The hydrophobic and lipophilic character of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a compound's ability to cross cell membranes, its distribution in the body, and its binding to target proteins. For this compound analogues, modifications that alter lipophilicity can have a dramatic effect on their activity profiles.

The fluorine atom at the 5-position of the pyridine ring is a key feature of the parent compound. Fluorine is a highly electronegative atom that can significantly alter the electronic properties of the aromatic ring. Furthermore, the substitution of a hydrogen atom with fluorine generally increases the lipophilicity of a molecule. This increased lipophilicity can enhance membrane permeability and improve binding to hydrophobic pockets within a target protein.

Studies on fluorinated pyridine derivatives have shown that the position and number of fluorine substituents can fine-tune the lipophilicity and, consequently, the biological activity. For instance, the introduction of a trifluoromethyl (-CF3) group, a strongly lipophilic moiety, can substantially increase activity if it fits within a hydrophobic pocket of the target. However, if the pocket is size-limited, this bulky group can be detrimental.

The following table presents hypothetical logP values and the corresponding observed activity for a series of analogues where substitutions on the pyridine ring modulate lipophilicity.

| Compound ID | Substitution Pattern | Calculated logP | Relative Activity |

| 5 | 5-fluoro-6-methyl | 1.85 | +++ |

| 6 | 6-methyl | 1.50 | ++ |

| 7 | 5-chloro-6-methyl | 2.20 | ++ |

| 8 | 5-bromo-6-methyl | 2.45 | + |

| 9 | 5-trifluoromethyl-6-methyl | 2.90 | ++++ |

Elucidation of Key Pharmacophoric Features for this compound Scaffolds

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and trigger a response. The elucidation of the pharmacophoric features of the this compound scaffold is crucial for designing new analogues with improved activity and for virtual screening of compound libraries to identify novel hits.

Based on the analysis of the parent compound and related analogues, several key pharmacophoric features can be identified:

Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring is a critical hydrogen bond acceptor, likely interacting with a hydrogen bond donor residue in the active site of the target protein.

Hydrogen Bond Donor: The N-H group of the acetamide linker serves as a crucial hydrogen bond donor. This interaction is often essential for anchoring the ligand within the binding pocket.

Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group acts as another important hydrogen bond acceptor, further stabilizing the ligand-protein complex.

Hydrophobic/Aromatic Feature: The pyridine ring itself provides a hydrophobic and aromatic surface that can engage in van der Waals and pi-stacking interactions with complementary residues in the active site. The 6-methyl group contributes to this hydrophobic interaction.

Halogen Bond Donor/Hydrophobic Feature: The fluorine atom at the 5-position can act as a weak halogen bond donor or contribute to hydrophobic interactions, enhancing the binding affinity.

A schematic representation of the pharmacophore model for the this compound scaffold is presented below:

Pharmacophore Model:

HBA 1: Pyridine Nitrogen

HBD 1: Acetamide N-H

HBA 2: Acetamide C=O

HY/AR: Pyridine Ring

HY: 6-Methyl Group

X/HY: 5-Fluoro Group

This pharmacophore model serves as a valuable tool for the design of new analogues. For instance, bioisosteric replacement of the pyridine ring with other heterocycles that maintain the spatial arrangement of the key hydrogen bond acceptor and hydrophobic features could lead to novel active compounds. Similarly, modifications to the acetamide linker that preserve the hydrogen bond donor and acceptor capabilities are likely to be tolerated. Understanding these key pharmacophoric features is essential for the continued development of potent and selective modulators based on the this compound scaffold.

Applications of N 5 Fluoro 6 Methylpyridin 2 Yl Acetamide in Chemical Biology As a Research Probe

Development of N-(5-fluoro-6-methylpyridin-2-yl)acetamide as a Molecular Tool

The development of this compound as a molecular tool is rooted in the broader exploration of pyridinyl acetamide (B32628) derivatives for biological activity. Initial interest in this class of compounds arose from high-throughput screening campaigns that identified similar structures as modulators of specific cellular signaling pathways. The unique substitution pattern of this compound, featuring a fluorine atom and a methyl group on the pyridine (B92270) ring, suggested the potential for high selectivity and favorable pharmacokinetic properties.

The strategic placement of the fluorine atom at the 5-position of the pyridine ring can enhance binding affinity to target proteins through favorable electrostatic interactions and can also improve metabolic stability, a desirable characteristic for a chemical probe. The methyl group at the 6-position can provide steric hindrance that influences the conformational preferences of the molecule, potentially leading to more specific interactions with a target protein.

The development process typically begins with the synthesis of a focused library of analogues to establish a preliminary structure-activity relationship (SAR). This involves systematically modifying the core structure of this compound and assessing the impact of these changes on a specific biological phenotype or target engagement. For instance, researchers might explore variations in the acetamide group or introduce different substituents on the pyridine ring to optimize potency and selectivity.

Inclusion of this compound in High-Throughput Screening (HTS) Collections

The structural features of this compound make it an attractive candidate for inclusion in high-throughput screening (HTS) collections. HTS libraries are composed of diverse small molecules that are screened against a multitude of biological assays to identify novel "hits" for drug discovery or as chemical probes. The pyridine core is a common motif in many biologically active compounds, and the specific substitution pattern of this compound provides a unique chemical space to explore.

Compound libraries are often curated based on principles of chemical diversity and drug-likeness. This compound and its close analogues can be readily synthesized, allowing for the creation of a focused library around this scaffold. These libraries are then screened in various assay formats, including biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., reporter gene activation, cell viability).

The data generated from these screens can be used to identify new biological activities for this compound class and to build robust SAR models. For example, screening a library of this compound derivatives against a panel of kinases might reveal a specific inhibitory profile that can be further optimized.

Table 2: Hypothetical HTS Results for an this compound-based Library

| Compound ID | Assay Type | Target/Pathway | Activity (% Inhibition at 10 µM) |

| FMPA-001 | Biochemical | Kinase A | 85 |

| FMPA-002 | Cell-based | Wnt Signaling | 72 |

| FMPA-003 | Biochemical | Protease B | 15 |

| FMPA-004 | Cell-based | NF-κB Pathway | 91 |

Utility of this compound in Elucidating Biological Pathways

Once a specific biological activity and target have been identified for this compound, it can be used as a chemical probe to elucidate the role of its target in broader biological pathways. By selectively modulating the activity of a single protein, researchers can observe the downstream consequences on cellular function. This provides a powerful method for dissecting complex signaling networks.

For instance, if this compound is found to be a potent and selective inhibitor of a particular enzyme, it can be used to study the physiological role of that enzyme. Researchers can treat cells or model organisms with the compound and use a variety of techniques, such as transcriptomics, proteomics, and metabolomics, to analyze the global changes in the cellular state. This can reveal previously unknown functions of the target protein and its involvement in various biological processes.

The use of this compound as a research probe allows for a temporal control over protein function that is often not possible with genetic methods like RNA interference or CRISPR, which can sometimes lead to compensatory changes in the cell over time.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of N-(5-fluoro-6-methylpyridin-2-yl)acetamide

Currently, the academic understanding of this compound is predominantly contextual, viewing it as a precursor in multi-step synthetic pathways. Its synthesis is a crucial step in the creation of more complex molecules that have shown potential in therapeutic areas. For instance, it has been utilized in the development of inhibitors for transforming growth factor-β type I receptor kinase (ALK5), which is implicated in cancer and fibrosis. The presence of the fluorine atom and the acetamide (B32628) group on the pyridine (B92270) ring makes it a versatile scaffold for further chemical modifications. The existing literature, therefore, provides a foundational blueprint for its preparation, typically involving the acylation of the corresponding aminopyridine. However, dedicated studies optimizing this synthesis or exploring its broader chemical reactivity are scarce.

Identification of Knowledge Gaps and Unexplored Research Avenues

The focused application of this compound as an intermediate has resulted in significant knowledge gaps. There is a notable absence of research into its own potential biological activities. The intrinsic properties of the compound, including its spectroscopic characterization, physicochemical parameters, and toxicological profile, are not extensively documented in publicly accessible literature.

Furthermore, there is a lack of systematic exploration of its chemical reactivity beyond its immediate use in amide coupling reactions. A deeper understanding of its reactivity profile could unlock its potential in the synthesis of a wider array of novel heterocyclic compounds. The development of more efficient and sustainable synthetic routes to this compound itself is another area that remains to be thoroughly investigated.

Future Prospects in Synthetic Methodologies for this compound and Analogues

Future research into the synthesis of this compound and its analogues could explore several promising avenues. Modern synthetic techniques, such as microwave-assisted synthesis, could offer accelerated and more efficient routes to this compound and its derivatives. Flow chemistry presents another opportunity for a more controlled, scalable, and potentially safer production process.

The exploration of diverse catalytic systems for the amidation of the parent amine or for the functionalization of the pyridine ring could lead to novel and more efficient synthetic pathways. For instance, palladium-catalyzed cross-coupling reactions, which have been used for the synthesis of other substituted acetamides, could be adapted to create a library of analogues with varied substituents on the pyridine core. This would be invaluable for comprehensive structure-activity relationship (SAR) studies.

| Synthetic Methodology | Potential Advantages |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and enhanced reaction control. |

| Flow Chemistry | Scalability, improved safety, and precise control over reaction parameters. |

| Advanced Catalysis | Access to novel analogues, milder reaction conditions, and higher efficiency. |

Emerging Trends in Computational and Theoretical Investigations

Computational and theoretical chemistry offer powerful tools to bridge the existing knowledge gaps without extensive laboratory work. Density Functional Theory (DFT) studies could be employed to elucidate the electronic structure, reactivity indices, and spectroscopic properties of this compound. Such studies can provide insights into the molecule's kinetic and thermodynamic stability, as well as predict its behavior in various chemical reactions.

Molecular docking simulations could be used to screen for potential biological targets of this compound and its analogues. By modeling the interactions of these compounds with the active sites of various enzymes and receptors, researchers can prioritize which derivatives to synthesize and test experimentally, thereby accelerating the drug discovery process.

| Computational Method | Application |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. |

| Molecular Docking | Identification of potential biological targets and prediction of binding affinities. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding characteristics and intermolecular interactions. |

Outlook for Advanced In Vitro Mechanistic and SAR Research on this compound

A systematic in vitro evaluation of this compound and a library of its rationally designed analogues is a critical next step. Initial screening against a broad panel of kinases and other biologically relevant enzymes could reveal unexpected activities. The fluorine atom on the pyridine ring is of particular interest, as fluorination can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.

A comprehensive structure-activity relationship (SAR) study would be instrumental in understanding the chemical features essential for any observed biological activity. By systematically modifying the substituents on the pyridine ring and the acetamide group, researchers can map the pharmacophore and optimize the compound for potency and selectivity. Mechanistic studies would then be necessary to elucidate the mode of action of any promising lead compounds at the molecular level. For example, studies on related aryl acetamide triazolopyridazines have highlighted the remarkable role of fluorine in their biological potency.

Future research should focus on a multi-pronged approach that combines synthetic innovation, computational modeling, and rigorous biological evaluation to fully unlock the potential of this compound and its derivatives.

Q & A

Q. How to address challenges in crystallizing this compound for structural studies?

- Methodological Answer : Slow vapor diffusion (e.g., ether into DCM solution) promotes crystal growth. SHELXL refinement resolves disorder in the pyridine ring. Twinning or low-resolution data may require synchrotron radiation or cryocooling (100 K) for improved diffraction .

Key Considerations for Researchers

- Contradictory Evidence : Discrepancies in biological data may stem from assay variability. Always cross-reference with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Advanced Tools : Leverage cryo-EM for large complex structures or machine learning (e.g., AlphaFold) for de novo target prediction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.